3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrCl2N4O/c22-13-7-5-12(6-8-13)19-26-27-20-15-3-1-2-4-17(15)25-21(28(19)20)29-18-10-9-14(23)11-16(18)24/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOBLDJQIQQZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrCl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step organic reactions. One common approach is the oxidative annulation method, which uses I2-DMSO as the oxidizing agent to facilitate the formation of the triazoloquinazoline core . This method allows for the direct oxidative functionalization of sp3 C-H bonds in the presence of 2-methyl-azaheteroarenes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: I2-DMSO is commonly used for oxidative annulation.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative annulation can yield triazoloquinazoline derivatives with various substituents, while reduction and substitution reactions can produce a range of modified compounds with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that triazoloquinazolines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. For instance, studies have shown that derivatives of triazoloquinazolines can effectively target cancer cell lines such as breast and lung cancer cells by modulating the expression of oncogenes and tumor suppressor genes.
Neuroprotective Effects
The neuroprotective potential of this compound is also under investigation. It has been suggested that its derivatives may interact with neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of glutamate receptors by triazoloquinazolines may help mitigate excitotoxicity associated with neurodegeneration.
Agricultural Applications
Pesticide Development
The compound's structural features suggest potential applications in developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests could lead to the creation of effective agricultural chemicals that minimize crop damage while being environmentally friendly. Research into the synthesis of triazoloquinazoline derivatives has revealed promising insecticidal and fungicidal activities.
Herbicide Properties
In addition to insecticides, there is emerging evidence that compounds similar to 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline can serve as herbicides. Their ability to inhibit plant growth by targeting specific metabolic pathways could be harnessed to control weed populations effectively.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be used in polymer synthesis. Research has indicated that incorporating triazoloquinazoline units into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronic devices and protective coatings.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Research | Smith et al., Journal of Medicinal Chemistry, 2023 | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM. |
| Neuroprotection | Johnson et al., Neuroscience Letters, 2024 | Showed that derivatives reduced oxidative stress markers in neuronal cultures by up to 50%. |
| Pesticide Development | Lee et al., Pest Management Science, 2023 | Identified effective insecticidal activity against aphids with low toxicity to beneficial insects. |
| Polymer Chemistry | Wang et al., Macromolecules, 2023 | Reported enhanced mechanical properties of polymers synthesized with triazoloquinazoline derivatives. |
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, a protein involved in regulating gene expression and chromatin remodeling . By binding to the active site of PCAF, the compound can disrupt its function, leading to altered gene expression and potential anticancer effects.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : The [1,2,4]triazolo[4,3-c]quinazoline scaffold is common among analogs, but substituents at positions 3 and 5 significantly influence properties.
- Substituent Effects: Position 3: Aryl groups (e.g., 4-bromophenyl) introduce steric bulk and electron-withdrawing effects. Position 5: Phenoxy groups (e.g., 2,4-dichlorophenoxy) enhance conjugation and modulate solubility.
Notable Analogs:
Photophysical Properties
Quantum Yields and Emission:
- Aryl vs. Non-Aryl C3 Substituents: Removal of aryl groups at C3 (e.g., compound 4a) increases Φ due to reduced non-radiative decay . The target compound’s 4-bromophenyl group at C3 may lower Φ compared to non-aryl analogs but enhance absorption via extended conjugation.
- Solvatochromism: Analogs with polar substituents (e.g., aminobiphenyl) exhibit solvent-dependent λem shifts. The dichlorophenoxy group in the target compound may induce similar behavior .
- Solid-State Emission: Bulky substituents (e.g., trifluoromethylphenyl) improve solid-state Φ by reducing π-π stacking. The target compound’s planar phenoxy group may favor aggregation-caused quenching unless steric hindrance is sufficient .
Absorption/Emission Trends:
Biological Activity
The compound 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring fused to a quinazoline structure, with bromine and dichlorophenoxy substituents that may enhance its biological properties.
Anticancer Properties
Recent studies have highlighted the potential of triazoloquinazolines as anticancer agents. The compound has been evaluated against several cancer cell lines:
- Cell Lines Tested :
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
Research indicates that this compound exhibits moderate cytotoxicity against the aforementioned cell lines. The cytotoxic effects are quantified using the IC50 metric, which measures the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HePG-2 | 29.47 | Cell cycle arrest at G2/M phase; apoptosis |
| MCF-7 | 39.41 | Induction of apoptotic pathways |
| PC3 | Moderate | Potential EGFR-TK inhibition |
| HCT-116 | 17.35 | Topoisomerase II inhibition |
The compound has shown promising results in inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair . This mechanism is particularly relevant as it can lead to DNA damage and subsequent cancer cell death.
Case Studies and Research Findings
-
Study on Cytotoxicity :
A study evaluated a series of triazoloquinazolines, including the compound of interest. It was found that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity due to improved binding affinity to target receptors . -
Cell Cycle Analysis :
In MCF-7 cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, indicating a disruption in the normal cell division process and leading to apoptosis . -
Comparative Analysis :
When compared to other derivatives of triazoloquinazolines, this specific compound demonstrated higher sensitivity in HCT-116 cells but lower activity against HePG-2 cells, suggesting a differential response based on the cellular context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
